![molecular formula C19H16BrN3O2S B2589578 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865180-49-0](/img/structure/B2589578.png)
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Scientific Research Applications
Synthesis and Biological Activity Studies
A significant area of scientific research involving (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide and similar compounds revolves around their synthesis and evaluation for various biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory effects, as well as their potential in treating metabolic disorders like diabetes.
Anticancer Activity : Research on derivatives of benzothiazole and related heterocyclic compounds has shown promising anticancer properties. Studies have focused on the synthesis of these compounds and their evaluation against various cancer cell lines, indicating potential therapeutic applications in oncology. For instance, compounds displaying significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines have been synthesized, highlighting the chemotherapeutic potential of benzothiazole derivatives (Karaburun et al., 2018; Lesyk et al., 2007).
Antimicrobial Activity : The synthesis of novel thiazole, pyridone, and other heterocyclic derivatives incorporating benzothiazole and related scaffolds has been explored for their antimicrobial efficacy. These compounds have shown good antimicrobial activity against a variety of bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Darwish et al., 2014; Anuse et al., 2019).
Anti-Inflammatory Activity : The exploration of heterocyclic compounds for their potential anti-inflammatory properties is another area of interest. The rational design and synthesis of derivatives using the 4-thiazolidinone core have indicated promising non-steroidal anti-inflammatory drug (NSAID) activity, with some compounds showing activity comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).
Antidiabetic Activity : Thiazolidinedione derivatives have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. These studies have shown significant reductions in blood glucose, cholesterol, and triglyceride levels, indicating the potential of these compounds in diabetes management (Mehendale-Munj et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit protein tyrosine phosphatase 1b (ptp1b), a negative regulator of insulin and leptin signaling .
Mode of Action
Related compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been shown to affect insulin and leptin signaling pathways by inhibiting ptp1b .
Result of Action
Related compounds have been shown to exhibit cytotoxicity against certain cancer cell lines and antibacterial activity .
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h3-9,11H,1,10H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDWEWBCSDXHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
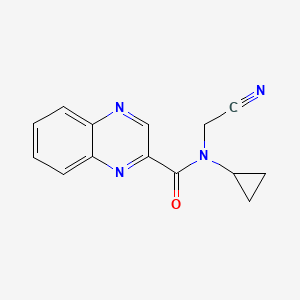
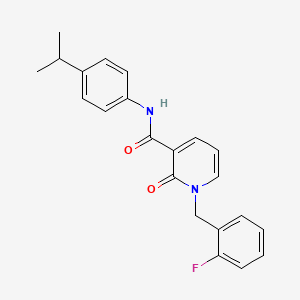
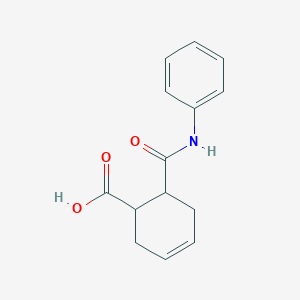

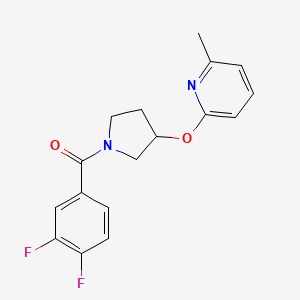
![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)
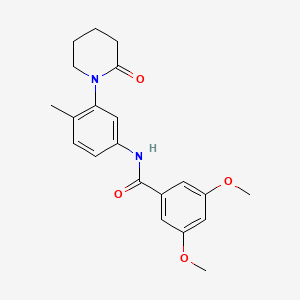

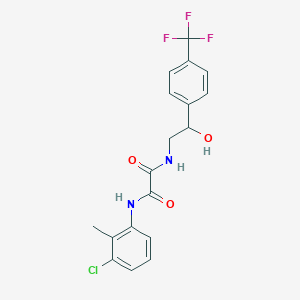

![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)

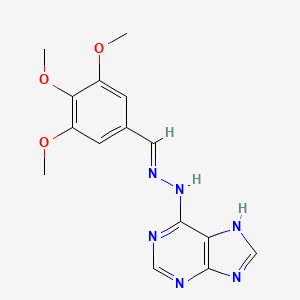
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)
